molecular formula C11H16N2OS B12232773 1-Methyl-4-(4-methylthiophene-2-carbonyl)piperazine

1-Methyl-4-(4-methylthiophene-2-carbonyl)piperazine

Cat. No.: B12232773
M. Wt: 224.32 g/mol
InChI Key: QHPYTURMTVJDTH-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-methylthiophene-2-carbonyl)piperazine is a synthetic organic compound that belongs to the piperazine family. Piperazines are a class of heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound features a piperazine ring substituted with a 1-methyl group and a 4-(4-methylthiophene-2-carbonyl) group. The presence of the thiophene ring, a sulfur-containing five-membered aromatic ring, adds unique chemical properties to the molecule.

Preparation Methods

The synthesis of 1-Methyl-4-(4-methylthiophene-2-carbonyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivative .

Industrial production methods often utilize palladium-catalyzed cyclization reactions. For example, a palladium-catalyzed cyclization reaction can couple propargyl units with various diamine components to produce highly substituted piperazines with high regio- and stereochemical control . This method is efficient and scalable, making it suitable for industrial applications.

Chemical Reactions Analysis

1-Methyl-4-(4-methylthiophene-2-carbonyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the thiophene ring. Common reagents include alkyl halides and sulfonyl chlorides.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce fully saturated piperazine derivatives.

Scientific Research Applications

1-Methyl-4-(4-methylthiophene-2-carbonyl)piperazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules.

In biology, the compound is studied for its potential biological activities. Piperazine derivatives are known to exhibit a variety of pharmacological properties, including antimicrobial, antiviral, and anticancer activities . The presence of the thiophene ring in this compound may enhance its biological activity, making it a promising candidate for further research.

In the pharmaceutical industry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets and modulate specific pathways makes it a valuable compound for drug discovery .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-methylthiophene-2-carbonyl)piperazine involves its interaction with molecular targets and pathways within the body. The piperazine ring can act as a scaffold for binding to various receptors or enzymes, modulating their activity. The thiophene ring may contribute to the compound’s binding affinity and specificity .

For example, piperazine derivatives are known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, influencing their signaling pathways. This interaction can lead to various pharmacological effects, including mood regulation and pain relief .

Comparison with Similar Compounds

1-Methyl-4-(4-methylthiophene-2-carbonyl)piperazine can be compared with other similar compounds, such as 1-Methyl-4-(4-methylthiophene-2-carbonyl)piperidine and 1-Methyl-4-(4-methylthiophene-2-carbonyl)pyrrolidine . These compounds share a similar core structure but differ in the size and nature of the heterocyclic ring.

    1-Methyl-4-(4-methylthiophene-2-carbonyl)piperidine: This compound features a six-membered piperidine ring instead of a piperazine ring. The absence of the second nitrogen atom in the ring may affect its chemical reactivity and biological activity.

    1-Methyl-4-(4-methylthiophene-2-carbonyl)pyrrolidine: This compound contains a five-membered pyrrolidine ring. The smaller ring size may influence its conformational flexibility and binding properties.

The uniqueness of this compound lies in its combination of the piperazine ring and the thiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-(4-methylthiophen-2-yl)methanone

InChI

InChI=1S/C11H16N2OS/c1-9-7-10(15-8-9)11(14)13-5-3-12(2)4-6-13/h7-8H,3-6H2,1-2H3

InChI Key

QHPYTURMTVJDTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCN(CC2)C

Origin of Product

United States

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